![molecular formula C13H17N5O2 B2556071 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 895834-12-5](/img/no-structure.png)

8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

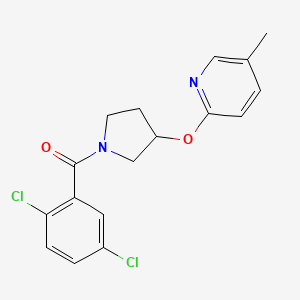

8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound with the molecular formula C13H17N5O2 . It is a complex organic molecule that falls under the category of purines .

Molecular Structure Analysis

The molecular structure of 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione consists of a purine core, which is a type of nitrogen-containing heterocycle . It has an isobutyl group and two methyl groups attached to the purine core . The molecular weight of this compound is approximately 275.306 Da .Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

- A series of derivatives of imidazo[2,1-f]purine-2,4-dione demonstrated potent receptor affinity for serotonin receptors (5-HT1A) and showed promise as compounds for further modification and detailed mechanistic study due to their hybrid ligand properties (Zagórska et al., 2016).

- In another study, certain derivatives exhibited anxiolytic-like activity and behavior comparable to antidepressants in animal models, indicating their potential as psychotropic agents (Zagórska et al., 2016).

Molecular and Structural Studies

- Investigations into the structure-activity relationships of arylpiperazinylalkyl purine-2,4-diones revealed a spectrum of receptor activities, suggesting that a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system could be crucial for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).

Potential Antagonistic Activity

- New derivatives of imidazo[2,1-f]purine-2,4-diones were identified as potent and selective A(3) adenosine receptors antagonists, providing a foundation for the development of novel antagonistic agents (Baraldi et al., 2005).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves the condensation of 2,6-diaminopurine with isobutyraldehyde followed by cyclization and oxidation steps.", "Starting Materials": [ "2,6-diaminopurine", "isobutyraldehyde", "sodium cyanide", "sodium methoxide", "acetic anhydride", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 2,6-diaminopurine with isobutyraldehyde in the presence of sodium cyanide and sodium methoxide to form 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine", "Step 2: Cyclization of the intermediate with acetic anhydride and acetic acid to form 8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione", "Step 3: Oxidation of the compound with hydrogen peroxide and sodium hydroxide to obtain the final product" ] } | |

CAS RN |

895834-12-5 |

Product Name |

8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |

Molecular Formula |

C13H17N5O2 |

Molecular Weight |

275.312 |

IUPAC Name |

4,7-dimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C13H17N5O2/c1-7(2)5-17-8(3)6-18-9-10(14-12(17)18)16(4)13(20)15-11(9)19/h6-7H,5H2,1-4H3,(H,15,19,20) |

InChI Key |

QCOGMSICKACXNP-UHFFFAOYSA-N |

SMILES |

CC1=CN2C3=C(N=C2N1CC(C)C)N(C(=O)NC3=O)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride](/img/structure/B2555991.png)

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2555996.png)

![9-cyclohexyl-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2555997.png)

![4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2556005.png)

![N-(sec-butyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2556009.png)

![[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-ethoxypropyl)amine](/img/structure/B2556011.png)